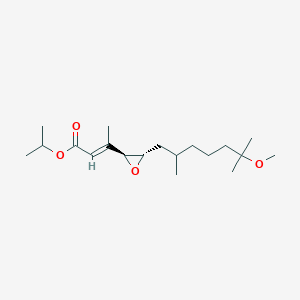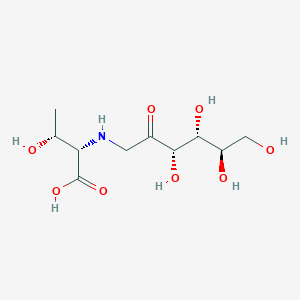![molecular formula C₃H₆DNO₃ B1142210 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid CAS No. 136743-39-0](/img/new.no-structure.jpg)
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid** is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (R*,S*) configuration. The presence of both amino and hydroxy functional groups makes it a versatile molecule in organic synthesis and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid typically involves stereospecific reactions starting from carbohydrate sources such as D-gulonic acid -lactone and D-glucono- -lactone . These reactions are designed to ensure the correct stereochemistry of the final product. The process often includes steps like epoxidation, reduction, and selective deprotection to achieve the desired configuration.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar stereospecific synthetic routes on a larger scale. The use of advanced catalytic systems and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming new bonds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to maintain the integrity of the chiral centers.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a keto derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for pharmaceuticals and is involved in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism by which S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybutanoic Acid: This compound shares a similar structure but differs in the position of the hydroxy group.
Aminocaproic Acid: Although structurally different, it shares some functional similarities in terms of its amino group.
Uniqueness
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
136743-39-0 |
|---|---|
Molecular Formula |
C₃H₆DNO₃ |
Molecular Weight |
106.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

